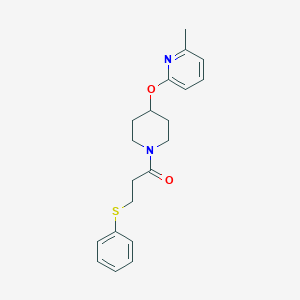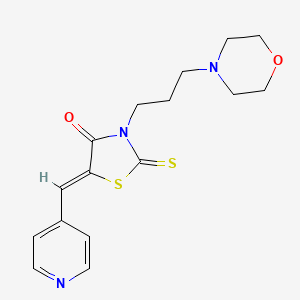
(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a thiazolidine derivative that has shown promise in various applications, including as a pharmacological tool and in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Thiazolidinone derivatives, including those with pyridin-4-ylmethylene groups, have been synthesized through various chemical reactions. The synthesis processes often involve the reaction of aroylmethylene thiazolidines with nitrile oxides in pyridine solution, leading to the formation of diverse compounds with potential biological activities (Kandeel & Youssef, 2001). These compounds' structures are confirmed by analytical and spectral data, providing a foundation for further biological evaluations.
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor properties of thiazolidinone derivatives. For instance, zinc(II) complexes with pyridine thiazole derivatives have shown significant in vitro antimicrobial activity against various pathogens, as well as antitumor activities against different cancer cell lines (Zou et al., 2020). Similarly, new series of benzylidene and hydrazono thiazolidin-4-ones have demonstrated considerable antimicrobial and cytotoxic activities, highlighting their potential as therapeutic agents (Feitoza et al., 2012).
Enzyme Inhibition and Protein Kinase Inhibition
The inhibition of specific enzymes and protein kinases by thiazolidinone derivatives has been a significant area of research. For example, microwave synthesis of arylidene thiazolidin-4-ones has yielded compounds with nanomolar inhibitory activities against the protein kinase DYRK1A, indicating their potential use in treating neurological or oncological disorders (Bourahla et al., 2021).
Antimicrobial Evaluation
Newly synthesized thiazolidinone derivatives have been evaluated for their antimicrobial activities, with some compounds displaying significant action against various bacterial and fungal strains. This highlights the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Khalil et al., 2010).
Propiedades
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-15-14(12-13-2-4-17-5-3-13)23-16(22)19(15)7-1-6-18-8-10-21-11-9-18/h2-5,12H,1,6-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCRYLYGWAYBTK-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)
![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

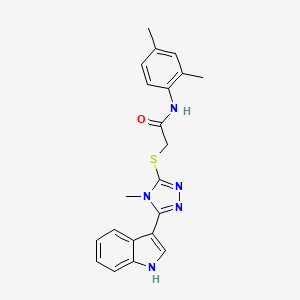
![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)

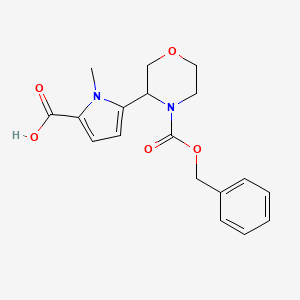
![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)

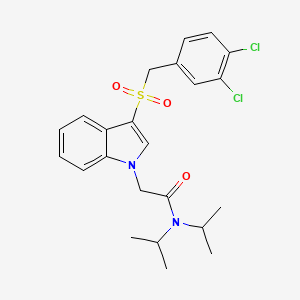
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)
